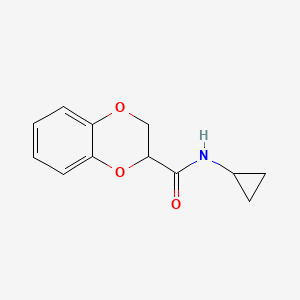
N-シクロプロピル-2,3-ジヒドロ-1,4-ベンゾジオキシン-2-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a chemical compound that belongs to the class of 1,4-benzodioxine derivatives
科学的研究の応用
N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It may be investigated for its therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials and chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves the cyclization of appropriate precursors. One common method is the ring-closing metathesis (RCM) reaction using a nitro-Grela catalyst. This method allows for the efficient formation of the 1,4-benzodioxine ring system with high enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale RCM reactions under optimized conditions to ensure high yield and purity. The use of chiral catalysts and specific reaction conditions can further enhance the efficiency and selectivity of the synthesis process .
化学反応の分析
Types of Reactions
N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
作用機序
The mechanism of action of N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes.
類似化合物との比較
Similar Compounds
1,4-Benzodioxane: A parent compound with similar structural features.
2,3-Dihydro-1,4-benzodioxine-2-carboxamide: A closely related compound with slight structural differences.
Uniqueness
N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that distinguish it from other similar compounds .
生物活性
N-Cyclopropyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound belonging to the benzodioxane class, characterized by its bicyclic structure that includes a benzene ring fused with a dioxane ring. This compound has garnered attention in various fields of scientific research due to its potential biological activities and applications in drug discovery.
Chemical Structure and Properties
The molecular formula of N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide is C10H11NO3. Its structure features a cyclopropyl group and a carboxamide functional group, which are critical for its biological activity. The unique arrangement of atoms allows for specific interactions with biological targets.
Biological Activity Overview
Research indicates that compounds with the benzodioxane structure exhibit a wide range of biological activities. The following sections summarize key findings related to the biological activity of N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide.
1. Antitumor Activity
Studies have shown that derivatives of this compound exhibit significant antitumor properties. One derivative demonstrated an IC50 value of 0.082 μM against PARP1 (Poly (ADP-ribose) polymerase 1), indicating high potency as a potential therapeutic agent for cancer treatment.
2. Anti-inflammatory Effects
Research on related compounds has highlighted their anti-inflammatory properties. For instance, derivatives containing the benzodioxane system have been synthesized and tested for their in vitro and in vivo anti-inflammatory activity, showing promising results .
3. Antimicrobial Potential
The compound's scaffold has been explored for creating pharmacologically active derivatives with potential antimicrobial effects. Structure-activity relationship studies have been conducted to enhance these biological activities.
Molecular docking studies have elucidated the interaction of N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide with specific protein targets involved in metabolic pathways. These interactions are crucial for understanding the compound's mechanism of action and optimizing its efficacy for therapeutic applications.
Synthesis and Derivatives
The synthesis of N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves several steps, including ring-closing metathesis and asymmetric hydrogenation techniques. These methods allow for the production of various derivatives that can be screened for enhanced biological activity .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide and its derivatives. Key findings include:
特性
IUPAC Name |
N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-12(13-8-5-6-8)11-7-15-9-3-1-2-4-10(9)16-11/h1-4,8,11H,5-7H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEFLCAZAPLJJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2COC3=CC=CC=C3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













